molecular formula C18H29NO3S2 B14703470 S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate CAS No. 21224-64-6

S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate

Cat. No.: B14703470
CAS No.: 21224-64-6
M. Wt: 371.6 g/mol
InChI Key: KJKOGRUOYYJJCE-UHFFFAOYSA-N
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Description

S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl chain, and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(p-Cyclohexylphenyl)butylamine with ethylene oxide to form the aminoethyl intermediate. This intermediate is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aminoethyl chain can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, while the aminoethyl chain can interact with various biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Similar structure but with a methoxy group instead of a cyclohexyl group.

    S-2-((4-(4-Cyclohexylphenyl)butyl)amino)ethyl hydrogen sulfurothioate: Similar structure but with a different sulfur-containing group.

Uniqueness

S-2-((4-(p-Cyclohexylphenyl)butyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylphenyl group, which can influence its chemical properties and interactions

Properties

CAS No.

21224-64-6

Molecular Formula

C18H29NO3S2

Molecular Weight

371.6 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butyl]benzene

InChI

InChI=1S/C18H29NO3S2/c20-24(21,22)23-15-14-19-13-5-4-6-16-9-11-18(12-10-16)17-7-2-1-3-8-17/h9-12,17,19H,1-8,13-15H2,(H,20,21,22)

InChI Key

KJKOGRUOYYJJCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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